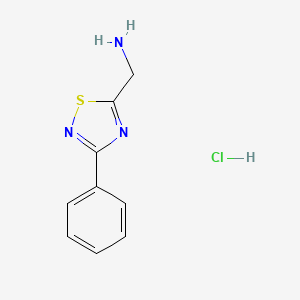
1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride, commonly known as PTMH, is an organic compound composed of nitrogen, carbon, hydrogen, and chlorine atoms. PTMH is an important intermediate in the synthesis of several drugs and other compounds. It has been used in the synthesis of N-substituted derivatives of 1,2,4-thiadiazole and its derivatives, which are used in various biological and medicinal applications. PTMH has been studied extensively for its potential application in the synthesis of various drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
PTMH has been studied extensively in scientific research applications. It has been used in the synthesis of N-substituted derivatives of 1,2,4-thiadiazole and its derivatives, which are used in various biological and medicinal applications. PTMH has also been used in the synthesis of various drugs and other compounds, such as antifungal and antibacterial agents, anti-inflammatory agents, and drugs for treating cancer and other diseases.
Wirkmechanismus
PTMH has been studied for its mechanism of action. It is believed that the compound can interact with proteins and other molecules in the body, leading to various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
PTMH has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, PTMH has been found to have anti-inflammatory, antifungal, and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
PTMH has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound and can be synthesized in a variety of ways. It is also a relatively stable compound and does not degrade easily. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and must be handled with caution. Additionally, its synthesis is time-consuming and requires careful monitoring.
Zukünftige Richtungen
PTMH has several potential applications in the future. It could be used in the synthesis of new drugs and other compounds, such as antifungal and antibacterial agents, anti-inflammatory agents, and drugs for treating cancer and other diseases. Additionally, it could be used in the development of new drug delivery systems and in the design of new drugs with improved pharmacokinetic and pharmacodynamic properties. Finally, it could be used in the development of new chemical processes for the synthesis of various compounds.
Synthesemethoden
PTMH can be synthesized using several methods. One method involves the reaction of 1,2,4-thiadiazole and phenylmethanamine in the presence of an acid catalyst such as hydrochloric acid. The reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography. Other methods of synthesis include the reaction of 1,2,4-thiadiazole with an alkyl halide, such as benzyl chloride, or with an aryl halide, such as phenyl bromide.
Eigenschaften
IUPAC Name |
(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYACKXMVUJBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
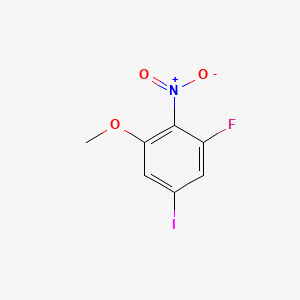
![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
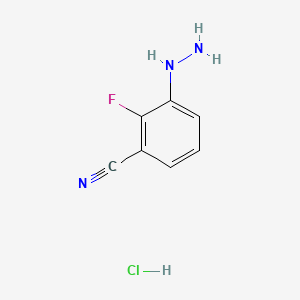

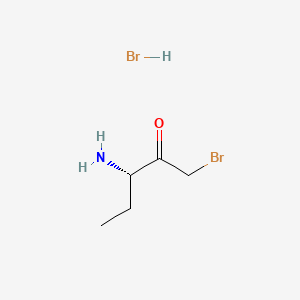

![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
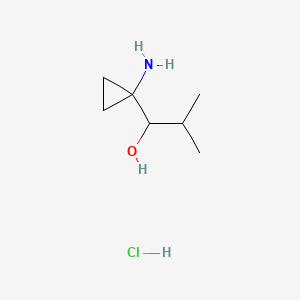
![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)

